1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
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Overview
Description
1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the mycobacteria.
Comparison with Similar Compounds
1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone can be compared with other oxadiazole derivatives, such as:
4-Benzylpiperidin-1-yl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-ylmethanone: This compound also exhibits potent antitubercular activity but differs in its structural features and specific biological targets.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives are known for their anti-inflammatory properties and differ in their core structure and pharmacological activities.
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-6-5-7-13(10-12)15-17-18-16(21-15)22-11-14(20)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLFIKVUGOOOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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